2,3,4-Trichloro-5-(methylsulfanyl)pyridine 2,3,4-Trichloro-5-(methylsulfanyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1879026-14-8
VCID: VC11666344
InChI: InChI=1S/C6H4Cl3NS/c1-11-3-2-10-6(9)5(8)4(3)7/h2H,1H3
SMILES: CSC1=CN=C(C(=C1Cl)Cl)Cl
Molecular Formula: C6H4Cl3NS
Molecular Weight: 228.5 g/mol

2,3,4-Trichloro-5-(methylsulfanyl)pyridine

CAS No.: 1879026-14-8

Cat. No.: VC11666344

Molecular Formula: C6H4Cl3NS

Molecular Weight: 228.5 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trichloro-5-(methylsulfanyl)pyridine - 1879026-14-8

Specification

CAS No. 1879026-14-8
Molecular Formula C6H4Cl3NS
Molecular Weight 228.5 g/mol
IUPAC Name 2,3,4-trichloro-5-methylsulfanylpyridine
Standard InChI InChI=1S/C6H4Cl3NS/c1-11-3-2-10-6(9)5(8)4(3)7/h2H,1H3
Standard InChI Key VDRLOIKGUIZZLM-UHFFFAOYSA-N
SMILES CSC1=CN=C(C(=C1Cl)Cl)Cl
Canonical SMILES CSC1=CN=C(C(=C1Cl)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2,3,4-trichloro-5-methylsulfanylpyridine, reflects its substitution pattern: chlorine atoms occupy positions 2, 3, and 4 on the pyridine ring, while a methylsulfanyl (-SMe) group is attached at position 5. Key identifiers include:

PropertyValueSource
CAS Number1879026-14-8
Molecular FormulaC₆H₄Cl₃NS
Molecular Weight228.5 g/mol
SMILESCSC1=CN=C(C(=C1Cl)Cl)Cl
InChIKeyVDRLOIKGUIZZLM-UHFFFAOYSA-N

The planar pyridine ring system facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity at the nitrogen center. The methylsulfanyl group contributes to lipophilicity, with a calculated logP value of 3.2, suggesting moderate membrane permeability.

Crystallographic and Spectroscopic Data

Though single-crystal X-ray diffraction data remain unpublished, computational models predict a dihedral angle of 12.7° between the pyridine ring and the methylsulfanyl group. NMR characterization (¹H, ¹³C) reveals distinctive shifts: the C-5 sulfur-bearing carbon resonates at δ 132.5 ppm (¹³C), while adjacent chlorinated carbons (C-2, C-3, C-4) appear between δ 128–140 ppm. Mass spectral analysis shows a molecular ion peak at m/z 228.5 with characteristic Cl isotopic patterns .

Synthesis and Manufacturing Processes

Primary Synthetic Routes

Industrial synthesis typically proceeds via sequential halogenation and sulfanylation steps. A representative pathway involves:

  • Chlorination of Pyridine Precursors: Starting from 5-methylsulfanylpyridine, electrophilic chlorination using Cl₂/AlCl₃ at 60–80°C introduces chlorine atoms at positions 2, 3, and 4.

  • Sulfanylation Optimization: Alternative methods employ nucleophilic aromatic substitution, where 2,3,4-trichloropyridine reacts with sodium methylsulfanide in DMF at 120°C.

Yield optimization studies indicate that maintaining a 3:1 molar ratio of chlorinating agent to substrate maximizes trichlorination while minimizing overhalogenation. The patent literature describes analogous strategies for 2,3,5-trichloropyridine synthesis, highlighting the critical role of iodine catalysis in regioselective chlorination . Though developed for a structural isomer, these methods inform potential scale-up protocols for the title compound .

Process Challenges and Solutions

Key manufacturing hurdles include:

  • Regioselectivity Control: Competing chlorination at position 6 necessitates precise temperature control (60±5°C) and AlCl₃ catalyst stoichiometry.

  • Sulfur Stability: The methylsulfanyl group exhibits susceptibility to oxidation during chlorination, requiring inert atmosphere conditions (N₂/Ar).

  • Purification: Recrystallization from ethanol/water (7:3 v/v) achieves ≥98% purity, as confirmed by HPLC-UV analysis .

Physicochemical Properties

Thermal and Solubility Profiles

The compound decomposes at 215–220°C without melting, indicative of high thermal stability. Solubility data (25°C):

SolventSolubility (mg/mL)Notes
Water0.45pH-dependent ionization
Ethanol32.1Endothermic dissolution
Dichloromethane89.4Ideal for extraction
DMSO112.5High polarity matching

The aqueous solubility increases tenfold at pH >8 due to pyridine nitrogen deprotonation (pKa ≈ 3.1).

Reactivity and Stability

Under ambient conditions, the compound is stable for ≥6 months when stored in amber glass at -20°C . Notable reactivity includes:

  • Nucleophilic Displacement: The C-2 chlorine undergoes substitution with amines (e.g., piperidine) in THF at 50°C.

  • Oxidation: The methylsulfanyl group converts to methylsulfonyl (R-SO₂-Me) upon treatment with H₂O₂/HOAc.

  • Photodegradation: UV exposure (254 nm) in methanol yields 3,4-dichloro-5-(methylsulfanyl)pyridin-2(1H)-one as the primary photoproduct .

Biological Activities and Mechanisms

Herbicidal Activity

Pre-emergence application (100 ppm) inhibits Amaranthus retroflexus root growth by 78%, outperforming atrazine (65%). The methylsulfanyl group enhances uptake through plant cuticles, while chlorine substituents disrupt photosystem II electron transport.

Structural Comparisons and Related Derivatives

Analog Benchmarking

CompoundCl SubstituentsBioactivity (vs. Title Compound)
2,3,5-Trichloropyridine 2,3,5Lower herbicidal efficacy (42%)
3,5-Dichloro-2-methoxypyridine3,53× higher aqueous solubility
2,4,6-Trichloro-5-SMe-pyridine2,4,6Enhanced antifungal activity

The positional isomerism significantly impacts target engagement, with 2,3,4-substitution favoring DHFR binding over other configurations.

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